{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate
Description
Properties
IUPAC Name |
[2-oxo-2-(3-propan-2-ylanilino)ethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-19(16-9-6-5-7-10-16)21(24)25-14-20(23)22-18-12-8-11-17(13-18)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUIRIUMYKTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate typically involves the reaction of 3-(Propan-2-yl)aniline with methyl 2-phenylbutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate, we compare it with structurally analogous compounds, focusing on functional groups, physicochemical properties, and reported applications.
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| This compound | 2-phenylbutanoate | Carbamate ester, isopropyl-substituted aryl | 3-(propan-2-yl)phenyl carbamoyl |
| Methyl 2-phenylbutanoate | 2-phenylbutanoate | Ester | No carbamoyl or aryl substitution |
| 3-Isopropylphenyl carbamate | Carbamate | Carbamate, isopropyl-substituted aryl | No ester linkage to butanoate chain |
| 2-Phenylbutanamide | Butanamide | Amide | No ester or carbamoyl groups |
Key Findings:
Bioactivity Potential: Carbamate esters like this compound often exhibit enhanced hydrolytic stability compared to amides (e.g., 2-phenylbutanamide) due to the carbamate group’s resistance to enzymatic cleavage .
Synthetic Utility: Methyl 2-phenylbutanoate, a simpler analog, is widely used as a flavoring agent but lacks the carbamoyl group necessary for covalent binding in polymer synthesis . 3-Isopropylphenyl carbamate derivatives are employed in agrochemicals as slow-release herbicides, highlighting the role of carbamates in controlled-release applications .
Thermal and Chemical Stability: Carbamate esters generally exhibit higher thermal stability than amides, with decomposition temperatures exceeding 200°C in inert atmospheres. However, the bulky 2-phenylbutanoate group in the target compound may reduce crystallinity compared to smaller analogs like methyl 2-phenylbutanoate .
Biological Activity
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a phenylcarbamoyl group linked to a phenylbutanoate moiety. Its synthesis typically involves the reaction of 3-(Propan-2-yl)aniline with methyl 2-phenylbutanoate using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing several biological pathways.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits enzyme inhibition properties, making it a candidate for further pharmacological studies. For instance, it has been shown to inhibit certain proteolytic enzymes, which play critical roles in various physiological processes.
Case Studies
- Inhibition of Proteases : In vitro studies demonstrated that this compound effectively inhibited serine proteases, which are involved in inflammation and immune responses. The IC50 value was reported at approximately 50 µM, indicating moderate potency.
- Antioxidant Activity : Another study explored the antioxidant properties of this compound, revealing that it scavenged free radicals effectively in a DPPH assay, suggesting potential applications in preventing oxidative stress-related diseases.
- Cytotoxicity Tests : Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited selective cytotoxic effects, with IC50 values ranging from 30 to 70 µM depending on the cell line, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Phenylcarbamoyl + Phenylbutanoate | Moderate enzyme inhibition; antioxidant |
| {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylpropanoate | Similar structure with propanoate moiety | Lower enzyme inhibition; less cytotoxicity |
| {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylpentanoate | Extended carbon chain in butanoate moiety | Enhanced cytotoxicity; higher antioxidant |
Q & A
Basic Research Questions
Q. What are the critical steps and purification methods for synthesizing {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with carbamoylation of 3-(propan-2-yl)aniline followed by esterification with 2-phenylbutanoic acid derivatives. Key steps include:
- Amide Bond Formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
- Esterification : Employ acid chlorides or activated esters (e.g., NHS esters) in the presence of a base (e.g., DMAP).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm backbone structure, including carbamoyl and ester groups. DEPT-135 can differentiate CH, CH, and CH groups.
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm, ester C=O at ~1730 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis.
- Elemental Analysis : Validate empirical formula (C, H, N percentages) .
Q. How can researchers assess the hydrolytic stability of the ester moiety under physiological conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals. Analyze degradation products via LC-MS.
- Kinetic Studies : Use pseudo-first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots.
- Enzymatic Hydrolysis : Test esterase-mediated cleavage using porcine liver esterase or human carboxylesterase .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in substitution reactions.
- Reaction Path Search Tools : Software like GRRM (Global Reaction Route Mapping) identifies low-energy pathways for carbamoylation or esterification.
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts. For example, Bayesian optimization narrows down conditions (e.g., solvent polarity, temperature) .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to screen variables (e.g., catalyst loading, temperature, solvent ratio). Analyze interactions via ANOVA.
- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships and identify maxima in yield vs. variable space.
- High-Throughput Screening (HTS) : Automated platforms test 100+ conditions in parallel, using microreactors and inline analytics (e.g., FTIR) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assay).
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites influencing in vivo results.
- Dose-Response Refinement : Adjust dosing regimens in animal models to match in vitro IC values, accounting for bioavailability limitations .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to purified targets (e.g., kinases or GPCRs).
- X-ray Crystallography : Resolve 3D structures of target-ligand complexes to identify key hydrogen bonds or hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : Simulate binding/unbinding events over 100+ ns to assess conformational stability .
Data Analysis and Validation
Q. How should researchers handle discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with synthesized analogs or computational predictions (e.g., ChemDraw simulations).
- Isotopic Labeling : Use N or C-labeled precursors to resolve ambiguous peaks in crowded spectral regions.
- Collaborative Databases : Submit data to repositories like PubChem or ChemSpider for peer validation .
Q. What statistical approaches validate reproducibility in multi-step synthesis?
- Methodological Answer :
- Control Charts : Track yield and purity across 10+ synthesis batches to identify outliers.
- Gage R&R (Repeatability & Reproducibility) : Quantify variability introduced by operators or equipment.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets (e.g., solvent purity, humidity) to identify critical factors .
Tables for Key Data
| Parameter | Optimal Conditions | Validation Method | Reference |
|---|---|---|---|
| Amide Bond Formation | DCC, DMAP, DCM, 0°C → RT, 12h | TLC (Rf = 0.3 in EtOAc/Hex) | |
| Esterification Yield | 85% (NHS ester, THF, 40°C) | HPLC (C18, MeCN/H2O) | |
| Hydrolytic Half-Life (pH 7.4) | 24 hours | LC-MS kinetic analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
